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Compound of Interest

Compound Name: 2,6-Dimethyl-D,L-tyrosine

Cat. No.: B1316823 Get Quote

Application Note
This document provides a detailed protocol for the synthesis of Boc-protected 2,6-Dimethyl-
D,L-tyrosine, a valuable unnatural amino acid derivative frequently utilized in the development

of synthetic opioid ligands and other peptidomimetics. The incorporation of this sterically

hindered tyrosine analog can significantly enhance the potency and receptor selectivity of

bioactive peptides. The protocol described herein is based on a three-step synthetic route

commencing from Boc-L-serine methyl ester, featuring a key microwave-assisted Negishi

cross-coupling reaction.[1][2][3][4] This method offers a more expedient and accessible

approach compared to previously reported syntheses.[2]

The target compound is synthesized in racemic form (D,L) at the α-carbon of the amino acid

backbone, while the protocol can be adapted for stereospecific synthesis depending on the

starting materials and purification methods employed. This protocol is intended for researchers

and professionals in the fields of medicinal chemistry, organic synthesis, and drug

development.

Experimental Protocol
This protocol outlines a three-step synthesis for Boc-protected 2,6-Dimethyl-D,L-tyrosine.

Step 1: Synthesis of (S)-methyl 2-((tert-
butoxycarbonyl)amino)-3-iodopropanoate (Intermediate
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1)
This initial step involves the conversion of the hydroxyl group of Boc-L-serine methyl ester to an

iodide.

Materials:

Boc-L-Ser-OMe

Triphenylphosphine (PPh₃)

Imidazole

Iodine (I₂)

Dichloromethane (DCM)

Deionized Water

Saturated Sodium Thiosulfate solution

Brine

Magnesium Sulfate (MgSO₄)

Procedure:

To a dry flask, add triphenylphosphine (2.96 g, 11.3 mmol) and imidazole (0.77 g, 11.3

mmol).

Place the flask under an inert atmosphere (e.g., nitrogen or argon) and add dichloromethane

(30 mL) via syringe.

After the solids have dissolved, add iodine (3.45 g, 13.6 mmol) portionwise.

Allow the mixture to stir for 5 minutes.

In a separate flask, dissolve Boc-L-Ser-OMe (2.49 g, 11.3 mmol) in dichloromethane (20 mL)

and add it dropwise to the reaction mixture via syringe.
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Stir the reaction mixture at room temperature for 4 hours.

Transfer the mixture to a separatory funnel and wash with deionized water, followed by

saturated sodium thiosulfate solution, and finally brine.

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Step 2: Synthesis of methyl 2-((tert-
butoxycarbonyl)amino)-3-(4-hydroxy-3,5-
dimethylphenyl)propanoate (Intermediate 2a)
This step involves a microwave-assisted Negishi cross-coupling of the iodinated intermediate

with a zinc-iodophenol derivative.

Materials:

Intermediate 1 from Step 1

3,5-dimethyl-4-iodophenol

Zinc dust

Iodine (catalytic amount)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

N,N-Dimethylformamide (DMF)

Microwave reactor

Procedure:

In a microwave-safe vessel, combine Intermediate 1 (from the previous step), 3,5-dimethyl-

4-iodophenol, zinc dust, and a catalytic amount of iodine.
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Add Pd₂(dba)₃ (5 mol %) and SPhos (10 mol %) to the vessel.

Add N,N-Dimethylformamide (DMF) as the solvent.

Seal the vessel and place it in a microwave reactor.

Irradiate the mixture at 110 °C for 2 hours.[2]

After cooling, the reaction mixture is worked up to isolate the crude product.

Step 3: Synthesis of 2-((tert-butoxycarbonyl)amino)-3-(4-
hydroxy-3,5-dimethylphenyl)propanoic acid (Boc-2,6-
Dimethyl-D,L-tyrosine)
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

Intermediate 2a from Step 2

Lithium hydroxide (LiOH)

Tetrahydrofuran (THF)

Deionized Water

Procedure:

Dissolve the crude Intermediate 2a in a mixture of tetrahydrofuran and deionized water.

Add a solution of lithium hydroxide in water dropwise to the mixture.

Stir the reaction at room temperature until the hydrolysis is complete (monitoring by TLC or

LC-MS is recommended).

Upon completion, acidify the reaction mixture to pH 3-4 with a suitable acid (e.g., 1N HCl).

Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate

under reduced pressure to yield the final product.

Data Presentation
Step Intermediate/Product Yield

2

methyl 2-((tert-

butoxycarbonyl)amino)-3-(4-

hydroxy-3,5-

dimethylphenyl)propanoate

(2a)

56%[2]

3

2-((tert-

butoxycarbonyl)amino)-3-(4-

hydroxy-3,5-

dimethylphenyl)propanoic acid

Not explicitly stated in the

provided snippets

Experimental Workflow

Step 1: Iodination

Step 2: Negishi Coupling Step 3: Hydrolysis

Boc-L-Ser-OMe Intermediate 1
((S)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate)

I₂, PPh₃, Imidazole, DCM

Intermediate 2a
(methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoate)

Zn, Pd₂(dba)₃, SPhos, DMF, Microwave 110°C

3,5-dimethyl-4-iodophenol Final Product
(Boc-2,6-Dimethyl-D,L-tyrosine)

LiOH, THF, H₂O

Click to download full resolution via product page

Caption: Synthetic workflow for Boc-protected 2,6-Dimethyl-D,L-tyrosine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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